
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is an organic compound used primarily as an intermediate in chemical synthesis. It features a piperidine ring substituted with a tert-butyl ester and an aminopyridine moiety, making it a versatile building block in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperidine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reduction reaction converts the nitro group to an amino group, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for hydrogenation and purification steps is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.
Substitution: Various nucleophiles under basic conditions.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or other coupled products.
科学的研究の応用
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of probes for biological studies.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, where it may interact with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Uniqueness
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to similar compounds. The presence of both the piperidine ring and the aminopyridine moiety allows for versatile applications in various fields of research and industry .
特性
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJYTOMOCDGLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678625 | |
| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198408-35-3 | |
| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
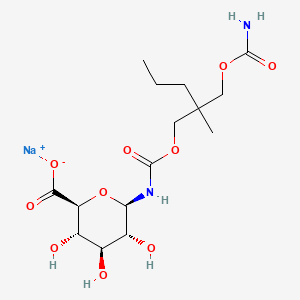
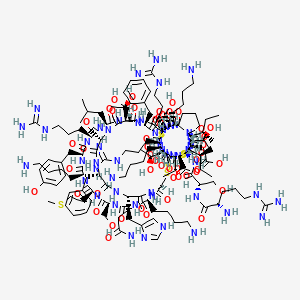
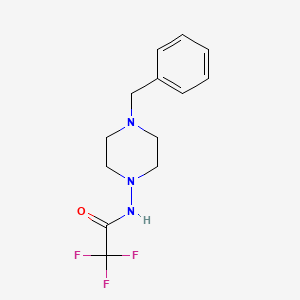
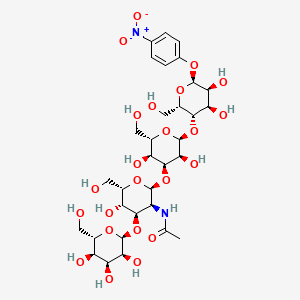
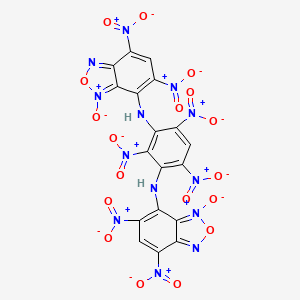
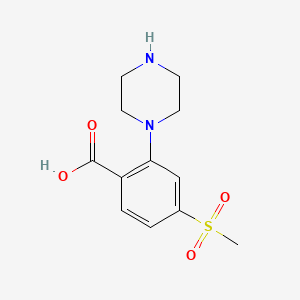
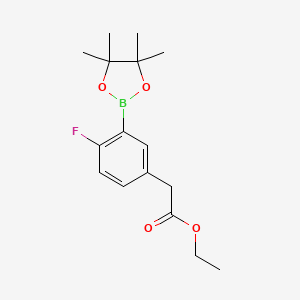
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)

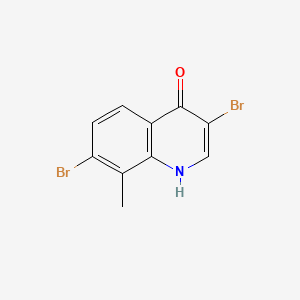
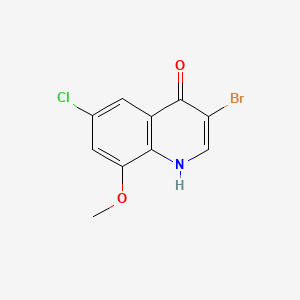
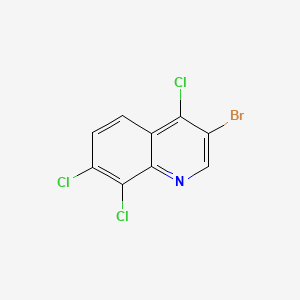
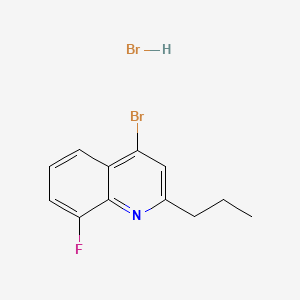
![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)
